2-Isopropylphenoxyethyl ethyl-beta-chloroethylamine hydrochloride
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Overview
Description
2-Isopropylphenoxyethyl ethyl-beta-chloroethylamine hydrochloride is a chemical compound with a complex structure that includes an isopropyl group, a phenoxy group, and a beta-chloroethylamine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Isopropylphenoxyethyl ethyl-beta-chloroethylamine hydrochloride typically involves multiple steps. One common method starts with the reaction of 2-isopropylphenol with ethylene oxide to form 2-isopropylphenoxyethanol. This intermediate is then reacted with ethyl-beta-chloroethylamine under specific conditions to yield the desired compound. The reaction conditions often include the use of a solvent such as dichloromethane and a catalyst like triethylamine to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-Isopropylphenoxyethyl ethyl-beta-chloroethylamine hydrochloride can undergo various chemical reactions, including:
Substitution Reactions: The beta-chloroethylamine moiety can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Hydrolysis: The compound can undergo hydrolysis, especially in the presence of strong acids or bases, leading to the formation of corresponding alcohols and amines.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium carbonate, and various amines.
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted amines, while oxidation can produce corresponding ketones or aldehydes.
Scientific Research Applications
2-Isopropylphenoxyethyl ethyl-beta-chloroethylamine hydrochloride has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.
Biology: The compound is studied for its potential effects on biological systems, including its interaction with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: The compound is used in the production of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Isopropylphenoxyethyl ethyl-beta-chloroethylamine hydrochloride involves its interaction with specific molecular targets. The beta-chloroethylamine moiety can form covalent bonds with nucleophilic sites on proteins and DNA, leading to various biological effects. This interaction can disrupt normal cellular processes, making the compound a potential candidate for therapeutic applications.
Comparison with Similar Compounds
Similar Compounds
2-Chloroethylamine Hydrochloride: A simpler compound with similar reactivity but lacking the isopropylphenoxy group.
Bis(2-chloroethyl)amine Hydrochloride: Known for its use in chemotherapy, this compound has a similar beta-chloroethylamine moiety.
Mechlorethamine: An alkylating agent used in cancer treatment, sharing the beta-chloroethylamine structure.
Uniqueness
2-Isopropylphenoxyethyl ethyl-beta-chloroethylamine hydrochloride is unique due to its combination of the isopropylphenoxy group and the beta-chloroethylamine moiety
Properties
CAS No. |
63917-89-5 |
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Molecular Formula |
C15H25Cl2NO |
Molecular Weight |
306.3 g/mol |
IUPAC Name |
2-chloroethyl-ethyl-[2-(2-propan-2-ylphenoxy)ethyl]azanium;chloride |
InChI |
InChI=1S/C15H24ClNO.ClH/c1-4-17(10-9-16)11-12-18-15-8-6-5-7-14(15)13(2)3;/h5-8,13H,4,9-12H2,1-3H3;1H |
InChI Key |
SVUNHVRERLOSES-UHFFFAOYSA-N |
Canonical SMILES |
CC[NH+](CCOC1=CC=CC=C1C(C)C)CCCl.[Cl-] |
Origin of Product |
United States |
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